molecular formula C11H12ClNO4 B2998523 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide CAS No. 692271-85-5

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2998523
CAS No.: 692271-85-5
M. Wt: 257.67
InChI Key: LIIYHMZQOKLGAI-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C16H16ClNO5 and a molecular weight of 337.75 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetamide can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHMZQOKLGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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